molecular formula C8H14N4O2 B12941272 (1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine

(1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B12941272
M. Wt: 198.22 g/mol
InChI Key: DIFOQOVHIIKTLT-HTQZYQBOSA-N
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Description

The compound (1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic molecule featuring:

  • A 1,2,3-triazole core substituted at the 1-position with a stereochemically defined (3R,4S)-4-methoxytetrahydrofuran ring.
  • A methanamine group at the 4-position of the triazole.

Its stereochemistry (3R,4S) may influence binding specificity in biological systems.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methanamine

InChI

InChI=1S/C8H14N4O2/c1-13-8-5-14-4-7(8)12-3-6(2-9)10-11-12/h3,7-8H,2,4-5,9H2,1H3/t7-,8-/m1/s1

InChI Key

DIFOQOVHIIKTLT-HTQZYQBOSA-N

Isomeric SMILES

CO[C@@H]1COC[C@H]1N2C=C(N=N2)CN

Canonical SMILES

COC1COCC1N2C=C(N=N2)CN

Origin of Product

United States

Biological Activity

The compound (1-((3R,4S)-4-methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine, also known as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (1-((3R,4S)-4-methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
  • Molecular Formula : C8H14N4O2·ClH
  • Molecular Weight : 208.68 g/mol
  • Purity : ≥95%

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activity. Studies indicate that derivatives of triazoles exhibit significant inhibitory effects against various bacterial strains and fungi. For example:

  • A series of triazole derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.

Xanthine Oxidase Inhibition

Recent research highlights the compound's role as a xanthine oxidase inhibitor. Xanthine oxidase is crucial in purine metabolism and its inhibition can be beneficial in treating conditions like gout and hyperuricemia.

  • Case Study : A study demonstrated that related triazole derivatives showed IC50 values of 0.6 μM for compound 1h, significantly more potent than allopurinol . The mixed-type inhibition mechanism was elucidated through Lineweaver-Burk plots.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer potential. The compound's structural features may contribute to its ability to disrupt cancer cell proliferation.

  • Mechanism of Action : It is believed that the triazole ring interacts with various cellular targets involved in tumor growth regulation. Molecular docking studies suggest that these compounds can bind effectively to the active sites of enzymes critical for cancer cell metabolism.

The biological activity of (1-((3R,4S)-4-methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine can be attributed to:

  • Inhibition of Enzymatic Activity : As a xanthine oxidase inhibitor, it reduces the conversion of hypoxanthine to xanthine and then to uric acid.
  • Disruption of Cell Signaling Pathways : The compound may interfere with signaling pathways such as PI3K/AKT/mTOR which are crucial for cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory against S. aureus
Xanthine Oxidase InhibitionIC50 = 0.6 μM
AnticancerDisruption of tumor growth

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has shown that compounds containing the triazole moiety exhibit notable antimicrobial activity. Triazoles are known for their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The specific compound has been evaluated for its effectiveness against various strains of fungi and bacteria, demonstrating promising results in inhibiting growth.

Case Study: Antifungal Activity
In a controlled study, (1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine was tested against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods. Results indicated an MIC of 32 µg/mL against Candida albicans, showcasing its potential as a therapeutic agent for fungal infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound. This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity
The use of (1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine as a botanical pesticide has been explored due to its natural origin and effectiveness against pests. Its application could lead to more sustainable pest management practices.

Case Study: Efficacy Against Pests
In a field trial assessing the efficacy of the compound against aphids on crop plants, the treatment resulted in a significant reduction in pest populations compared to untreated controls. The application rate was set at 200 mg/L.

Treatment Group Aphid Population Reduction (%)
Control (untreated)0%
Treated with compound75%

Material Science Applications

Polymer Synthesis
The unique structure of (1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine allows it to act as a monomer in polymer synthesis. Research indicates that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties.

Case Study: Thermal Stability Testing
Polymers synthesized using this compound were subjected to thermogravimetric analysis (TGA). Results showed that these polymers retained over 90% of their mass at temperatures exceeding 300°C.

Polymer Type Mass Retention at 300°C (%)
Conventional Polymer70%
Polymer from Compound90%

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine (-CH₂NH₂) is a nucleophilic site prone to reactions typical of aliphatic amines:

Reaction Type Conditions Products Notes
Alkylation Alkyl halides, base (e.g., K₂CO₃)Secondary/tertiary aminesSelective N-alkylation observed .
Acylation Acid chlorides/anhydrides, baseAmidesForms stable amides under mild conditions.
Schiff Base Formation Aldehydes/ketones, mild acid/baseIminesReversible; useful for dynamic chemistry .
Salt Formation HCl or other acidsAmmonium salts (e.g., hydrochloride)Enhances solubility in polar solvents .

Triazole Ring Reactivity

The 1,2,3-triazole ring exhibits stability under physiological conditions but participates in selective reactions:

Reaction Type Conditions Products Notes
Metal Coordination Transition metal salts (e.g., Cu²⁺)Metal-triazole complexesStabilizes metal centers in catalysis .
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-triazole derivativesLimited due to electron-deficient ring.
N-Alkylation Alkyl halides, strong baseQuaternary triazolium saltsRequires harsh conditions .

Methoxy-THF Ring Reactivity

The methoxy group and THF ring contribute to stereoelectronic effects and regioselective transformations:

Reaction Type Conditions Products Notes
Demethylation BBr₃ or HIHydroxy-THF derivativeCleaves methoxy group regioselectively .
Ring-Opening Strong acids (e.g., H₂SO₄)Diol or linear chain derivativesTHF ring susceptible to acidolysis .
Oxidation RuO₄ or KMnO₄γ-Lactone or ketoneDepends on oxidizing agent strength .

Cross-Coupling and Functionalization

The compound’s modular structure allows integration into larger architectures:

  • Click Chemistry : The triazole moiety can serve as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this is typically used during synthesis rather than post-functionalization .

  • Protection/Deprotection : The amine group is often protected with Boc or Fmoc groups during multi-step syntheses, as seen in analogous THF-containing systems .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO₂.

  • Photolysis : UV light induces cleavage of the triazole ring in aqueous media .

  • Hydrolysis : Stable in neutral water but degrades under strongly acidic/basic conditions via THF ring-opening .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Triazole 1-Position Molecular Formula Key Features Potential Applications
(1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine (3R,4S)-4-Methoxytetrahydrofuran C₉H₁₄N₄O₂ Chiral tetrahydrofuran, methoxy group Nucleoside analogs, antiviral agents
[1-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1248968-02-6) 4-Bromo-3-methylphenyl C₁₀H₁₁BrN₄ Aromatic, bromine substituent Kinase inhibitors, halogen bonding in drug design
[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride (CAS 1909336-75-9) Allyl (prop-2-en-1-yl) C₆H₁₁ClN₄ Aliphatic, charged hydrochloride salt Polymer conjugation, click chemistry intermediates
(1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 1248440-83-6) 2-Fluoro-5-methylphenyl C₁₀H₁₁FN₄ Fluorine-enhanced lipophilicity CNS-targeting drugs, metabolic stability
[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride (CAS 1384430-87-8) 4-Methoxyphenyl C₁₀H₁₃ClN₄O Methoxy-phenyl, hydrochloride salt Serotonin receptor modulators

Key Structural Differences and Implications

Fluorine in increases lipophilicity, favoring blood-brain barrier penetration.

Stereochemical Influence: The (3R,4S) configuration in the target compound may confer selective binding to chiral biological targets (e.g., enzymes or receptors), unlike non-chiral analogs like or .

Biological Activity :

  • Bromine in could facilitate halogen bonding with proteins, a feature absent in the methoxy-tetrahydrofuran analog.
  • The allyl group in offers a site for further functionalization (e.g., polymerization or bioconjugation).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine, and what key reaction conditions are involved?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, azide intermediates derived from (3R,4S)-4-methoxytetrahydrofuran-3-yl precursors react with propargylamine derivatives under Cu(I) catalysis to form the triazole core . Purification involves recrystallization or column chromatography to isolate the product .

Q. How is the stereochemistry of (1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine confirmed during synthesis?

  • Methodological Answer : X-ray crystallography using SHELXL refinement is critical for stereochemical confirmation. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) are refined with SHELXL to resolve the (3R,4S) configuration . Polarimetry or chiral HPLC can supplement structural validation .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
  • Structure : High-resolution mass spectrometry (HRMS) for molecular formula confirmation and NMR (¹H/¹³C, DEPT, COSY) for functional group and connectivity analysis. 2D NMR (e.g., HSQC, HMBC) clarifies regiochemistry .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis, wear nitrile gloves, and employ respiratory protection if dust/aerosols are generated. Store in sealed glass containers at 2–8°C, avoiding oxidizers. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting poison control for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical fidelity in the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Lower reaction temperatures (0–5°C) reduce epimerization risks during azide-alkyne coupling .
  • Catalyst Tuning : Use chiral ligands (e.g., Tris(triazolyl)methylamine derivatives) with Cu(I) to enforce enantioselectivity .
  • In-line Monitoring : ReactIR or HPLC tracks intermediate stereochemistry to adjust conditions dynamically .

Q. What computational methods are effective in predicting the biological interactions of this triazole-containing compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to targets like kinases or GPCRs. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. Quantum mechanics (QM/MM) evaluates electronic interactions at active sites .

Q. How do variations in assay conditions impact the interpretation of this compound's bioactivity data?

  • Methodological Answer :

  • Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Buffer pH : Adjust to physiological ranges (7.4) to mimic in vivo conditions.
  • Positive Controls : Compare with reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity metrics .

Q. What strategies are employed to resolve contradictions in reported pharmacological activities of similar triazole derivatives?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) to identify trends in IC50 variability .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
  • Batch Reproducibility : Re-synthesize compounds under standardized conditions to exclude purity/degredation effects .

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